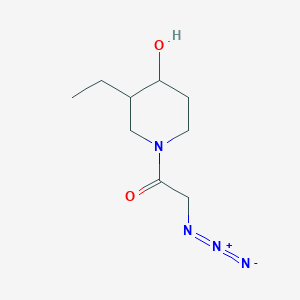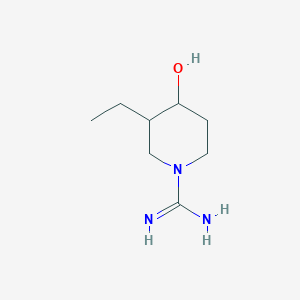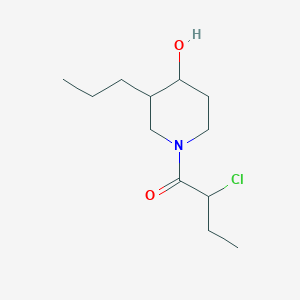
Ácido 1-(1-(2-fluoroetil)pirrolidin-3-il)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FEPT, is a synthetic small molecule that has been used in a variety of scientific research applications. It has been studied for its potential use as an inhibitor of various enzymes, for its ability to modulate protein-protein interactions, and for its ability to act as an agonist of certain receptors. FEPT has also been used in a number of biochemical and physiological studies due to its ability to interact with various targets. In
Aplicaciones Científicas De Investigación
Pruebas Farmacéuticas
Este compuesto se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad . Su especificidad estructural permite la calibración precisa de los instrumentos analíticos y la validación de los métodos de prueba, asegurando la precisión y confiabilidad de los análisis farmacéuticos.
Química Medicinal
En química medicinal, el compuesto encuentra aplicación en el diseño de nuevos candidatos a fármacos. Su estructura única, que incluye un anillo de triazol, a menudo se explora por sus posibles interacciones con los objetivos biológicos, ayudando en el desarrollo de medicamentos con perfiles de eficacia y seguridad mejorados.
Investigación Bioquímica
Los bioquímicos estudian este compuesto por su papel en la inhibición enzimática y la unión a receptores. El grupo fluoroetil puede interactuar con los sitios activos en las enzimas o los receptores, proporcionando información sobre los mecanismos de acción y ayudando en el descubrimiento de vías bioquímicas.
Estudios Farmacológicos
Los farmacólogos pueden investigar los efectos del compuesto en los sistemas biológicos, evaluando su farmacodinamia y farmacocinética . Comprender cómo se comporta el compuesto en el cuerpo puede conducir al desarrollo de nuevos agentes terapéuticos con acciones específicas y efectos secundarios mínimos.
Propiedades
IUPAC Name |
1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O2/c10-2-4-13-3-1-7(5-13)14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQSPCWTOHDQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















